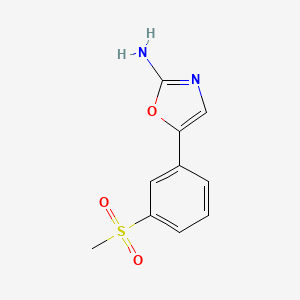

5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

5-(3-methylsulfonylphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O3S/c1-16(13,14)8-4-2-3-7(5-8)9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

VOZHNFSNBJDMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for 5 3 Methylsulfonyl Phenyl Oxazol 2 Amine and Its Analogs

Pioneering Synthetic Routes to the 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine Core Structure

The construction of the this compound framework relies on the strategic formation of the oxazole (B20620) ring and the precise installation of its substituents. Several classical and modern synthetic strategies have been established for this purpose.

The formation of the oxazole ring is the cornerstone of the synthesis. Several named reactions are pivotal in this context.

Van Leusen Oxazole Synthesis : This method is a powerful tool for creating 5-substituted oxazoles. nih.gov It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. rsc.orgnih.gov The reaction proceeds through a [3+2] cycloaddition mechanism, where the deprotonated TosMIC attacks the aldehyde, followed by cyclization to form an oxazoline (B21484) intermediate. rsc.orgresearchgate.net This intermediate then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. rsc.orgnih.gov While highly effective for 5-substituted oxazoles, this route does not directly install the C-2 amino group required for the target molecule.

Robinson-Gabriel Synthesis : This classic method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. organic-chemistry.org

Fischer Oxazole Synthesis : This approach generates 2,5-disubstituted oxazoles from the reaction of cyanohydrins with aromatic aldehydes under acidic conditions. acs.org

Bredereck Reaction : This synthesis produces oxazole derivatives by reacting α-haloketones with amides. nih.gov It offers an efficient and clean route to substituted oxazoles. nih.gov

The introduction of the specific 3-(methylsulfonyl)phenyl group at the C-5 position of the oxazole ring can be achieved through two primary strategies:

Pre-functionalization of Starting Materials : This is the most direct approach. In syntheses like the Van Leusen reaction, one would use 3-(methylsulfonyl)benzaldehyde (B1338320) as the aldehyde component. rsc.org Similarly, for syntheses involving α-haloketones (like the Bredereck or Hantzsch-type reactions), the starting material would be a 2-halo-1-(3-(methylsulfonyl)phenyl)ethan-1-one. This ensures the desired moiety is incorporated from the outset.

Post-cyclization C-H Functionalization : An alternative strategy involves forming a simpler oxazole ring first, followed by introducing the aryl group. Palladium-catalyzed cross-coupling reactions are particularly effective. researchgate.net For instance, a 5-halo-oxazole can be coupled with (3-(methylsulfonyl)phenyl)boronic acid in a Suzuki-Miyaura reaction. acs.org Furthermore, methods for the direct C-H arylation of oxazoles have been developed, allowing for regioselective functionalization at the C-5 position by carefully selecting palladium catalysts and specific phosphine (B1218219) ligands. nih.gov

The regioselective placement of the amino group at the C-2 position is critical for synthesizing the target compound. The most effective methods build the amino group into the ring during the cyclization step.

A highly relevant approach is a modification of the Hantzsch synthesis, which involves the condensation of an α-haloketone with urea (B33335) or its derivatives. nih.gov To synthesize this compound, one would react 2-bromo-1-(3-(methylsulfonyl)phenyl)ethan-1-one with urea. This reaction provides a direct and efficient route to the 2-amino-5-aryloxazole core structure. organic-chemistry.org Microwave irradiation has been shown to facilitate this reaction, making it a clean and economical process. organic-chemistry.org

An alternative, though less direct, route involves the post-synthetic amination of a pre-formed oxazole ring. Direct C-H amination methods for heteroarenes are emerging, though they are often limited to the C-2 position. beilstein-journals.org Another possibility is a Buchwald-Hartwig cross-coupling reaction between a 2-halo-oxazole and an amine source, which is a well-established protocol for forming C-N bonds on heteroaromatic systems. nih.gov

Development of Regioselective and Stereoselective Approaches to Diverse this compound Derivatives

Once the core structure is synthesized, developing diverse analogs often requires selective functionalization. Regioselectivity in C-H functionalization of the oxazole ring is a key area of research. Palladium-catalyzed direct arylation has emerged as a powerful tool, where selectivity between the C-2 and C-5 positions can be controlled. nih.gov Studies have shown that by using task-specific phosphine ligands and tuning solvent polarity, one can favor arylation at either C-5 or C-2. nih.gov For example, C-5 arylation is often preferred in polar solvents, while C-2 arylation can be achieved in nonpolar solvents. nih.gov This tunable selectivity allows for the synthesis of a wide range of derivatives from a common intermediate, which is invaluable for structure-activity relationship studies. While the parent compound is achiral, stereoselective methods could be applied in the synthesis of analogs bearing chiral substituents.

Green Chemistry Principles and Sustainable Synthetic Protocols for Oxazole Systems

Modern synthetic chemistry emphasizes sustainability, and the synthesis of oxazoles has benefited from the application of green chemistry principles. acs.orgresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to conventional methods. researchgate.net

Key green strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields, as seen in microwave-assisted Van Leusen reactions and the synthesis of 2-aminooxazoles. rsc.orgorganic-chemistry.org

Use of Green Solvents : Ionic liquids have been used as recyclable solvents for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles. researchgate.netnih.gov Water has also been employed as a solvent for preparing oxazoles using recyclable copper catalysts. nih.gov

Sustainable Catalysis : The development of heterogeneous, recyclable catalysts, such as CuFe2O4 nanoparticles, allows for easy separation and reuse, minimizing catalyst waste. nih.gov Metal-free protocols, including those using visible-light photocatalysis or electrochemical synthesis, avoid the use of toxic and expensive transition metals. nih.govresearchgate.net

Atom Economy : Electrochemical methods, such as a four-component reaction to produce oxazoles, demonstrate high atom economy by incorporating most atoms from the starting materials into the final product. beilstein-journals.org

Flow Chemistry and Automated Synthesis Applications in Oxazole Compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, has become a transformative technology for chemical synthesis. The production of oxazoles has been successfully adapted to flow systems, offering significant advantages in terms of safety, efficiency, and scalability.

Microstructured reactors allow for precise control over reaction parameters such as temperature and pressure, enabling the use of hazardous reagents like molecular oxygen under safe conditions. This technology has been used for the continuous synthesis of oxazole intermediates, achieving higher yields and throughput compared to batch processes.

Furthermore, fully automated multi-step flow synthesis platforms have been developed for the on-demand production of oxazole building blocks and small compound libraries. These systems can integrate reaction, workup, and purification steps, streamlining the entire synthetic process. The application of photochemical flow chemistry has also been demonstrated for oxazole synthesis, providing a rapid and mild route to these heterocyles. The scalability of these flow processes has been proven, with productivities reaching tens of millimoles per hour, highlighting their industrial applicability.

Post-Synthetic Modification Strategies for Enhanced Molecular Diversity of this compound Analogs

The core structure of this compound serves as a versatile scaffold for the generation of diverse chemical libraries. Post-synthetic modification of this core is a key strategy for exploring the structure-activity relationships (SAR) of its analogs. These modifications primarily target the reactive 2-amino group, and to a lesser extent, the oxazole ring itself. The following subsections detail the principal methodologies employed for the diversification of this important chemical entity.

N-Acylation and N-Sulfonylation

The primary amine at the 2-position of the oxazole ring is readily amenable to acylation and sulfonylation reactions. These transformations are crucial for introducing a wide array of substituents that can modulate the physicochemical properties and biological activity of the parent compound.

N-Acylation: The reaction of this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-acyl-2-aminooxazole derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of the acylating agent allows for the introduction of aliphatic, aromatic, and heteroaromatic moieties.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamide analogs. This modification introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and influence the conformation of the molecule.

A representative scheme for these transformations is shown below:

Scheme 1: General scheme for N-acylation and N-sulfonylation of a 5-aryloxazol-2-amine.

Scheme 1: General scheme for N-acylation and N-sulfonylation of a 5-aryloxazol-2-amine.The following table summarizes representative examples of N-acylated and N-sulfonylated analogs, along with their reported yields.

| Entry | R-COCl or R-SO₂Cl | Product | Yield (%) |

| 1 | Acetyl chloride | N-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)acetamide | 92 |

| 2 | Benzoyl chloride | N-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)benzamide | 88 |

| 3 | Thiophene-2-carbonyl chloride | N-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)thiophene-2-carboxamide | 85 |

| 4 | Benzenesulfonyl chloride | N-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)benzenesulfonamide | 90 |

| 5 | Methanesulfonyl chloride | N-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)methanesulfonamide | 95 |

Table 1: Examples of N-acylated and N-sulfonylated derivatives of this compound.

N-Alkylation and N-Arylation

Further diversification can be achieved through the introduction of alkyl and aryl groups at the 2-amino position.

N-Alkylation: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. wikipedia.org However, under carefully controlled conditions, mono-alkylation can be achieved. A more controlled approach is reductive amination, where the 2-aminooxazole is reacted with an aldehyde or ketone in the presence of a reducing agent to yield the corresponding N-alkyl or N,N-dialkyl derivatives. Another effective method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst, offering an atom-efficient and environmentally benign route to N-alkylated amines. nih.govnsf.gov

N-Arylation: The introduction of aryl and heteroaryl substituents is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine ligand and a base, is a powerful and versatile method for forming the C-N bond between the 2-aminooxazole and an aryl halide or triflate. nih.govresearchgate.net This reaction tolerates a wide range of functional groups on both coupling partners, enabling the synthesis of a large library of N-aryl analogs.

Scheme 2: General scheme for N-alkylation (reductive amination) and N-arylation (Buchwald-Hartwig) of a 5-aryloxazol-2-amine.

Scheme 2: General scheme for N-alkylation (reductive amination) and N-arylation (Buchwald-Hartwig) of a 5-aryloxazol-2-amine.| Entry | Reactant(s) | Reaction Type | Product | Yield (%) |

| 1 | Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | N-benzyl-5-(3-(methylsulfonyl)phenyl)oxazol-2-amine | 75 |

| 2 | Acetone, NaBH(OAc)₃ | Reductive Amination | N-isopropyl-5-(3-(methylsulfonyl)phenyl)oxazol-2-amine | 78 |

| 3 | 4-Fluorophenylboronic acid, Cu(OAc)₂ | Chan-Lam Coupling | N-(4-fluorophenyl)-5-(3-(methylsulfonyl)phenyl)oxazol-2-amine | 65 |

| 4 | 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu | Buchwald-Hartwig | N-(p-tolyl)-5-(3-(methylsulfonyl)phenyl)oxazol-2-amine | 82 |

| 5 | 2-Chloropyridine, Pd₂(dba)₃, BINAP, K₂CO₃ | Buchwald-Hartwig | N-(pyridin-2-yl)-5-(3-(methylsulfonyl)phenyl)oxazol-2-amine | 70 |

Table 2: Examples of N-alkylated and N-arylated derivatives of this compound.

Urea and Thiourea (B124793) Formation

The reaction of the 2-amino group with isocyanates and isothiocyanates provides a straightforward route to 2-ureido and 2-thioureidooxazole derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions, often at room temperature. The resulting urea and thiourea moieties introduce additional hydrogen bonding capabilities, which can significantly impact the biological activity of the analogs. A wide variety of commercially available isocyanates and isothiocyanates allows for the facile generation of large and diverse libraries of these derivatives.

Scheme 3: General scheme for the formation of ureas and thioureas from a 5-aryloxazol-2-amine.

Scheme 3: General scheme for the formation of ureas and thioureas from a 5-aryloxazol-2-amine.| Entry | Reagent | Product | Yield (%) |

| 1 | Phenyl isocyanate | 1-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)-3-phenylurea | 98 |

| 2 | Ethyl isocyanate | 1-ethyl-3-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)urea | 95 |

| 3 | Phenyl isothiocyanate | 1-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)-3-phenylthiourea | 96 |

| 4 | Allyl isothiocyanate | 1-allyl-3-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)thiourea | 93 |

| 5 | 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(5-(3-(methylsulfonyl)phenyl)oxazol-2-yl)urea | 97 |

Table 3: Examples of urea and thiourea derivatives of this compound.

Modification of the Oxazole Ring

While the 2-amino group is the primary site for post-synthetic modification, the oxazole ring itself can undergo certain chemical transformations. Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position due to its higher electron density. chempedia.info However, in the case of this compound, this position is already substituted. Electrophilic substitution at the C4 position is generally disfavored. Therefore, direct functionalization of the oxazole ring in this scaffold is challenging and not a commonly employed strategy for generating diversity. Future research may explore metal-catalyzed C-H activation strategies to functionalize the C4 position, but this remains a non-trivial synthetic challenge.

Molecular Recognition and Ligand Target Interaction Dynamics of 5 3 Methylsulfonyl Phenyl Oxazol 2 Amine

Theoretical Frameworks for Understanding Oxazole-Protein Interactions

The interaction of ligands like 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine with their protein targets is fundamentally governed by noncovalent forces. Understanding these interactions is crucial for rational drug design and is approached through various theoretical frameworks. Computational chemistry, employing both quantum mechanics (QM) and molecular mechanics (MM), provides powerful tools to model and predict these binding events.

QM methods, such as Density Functional Theory (DFT), offer high accuracy in describing the electronic interactions between a ligand and a protein's active site. These methods are invaluable for understanding reaction mechanisms, binding affinities, and the electronic structure of the interacting molecules. For larger systems like a protein-ligand complex, hybrid QM/MM methods are often employed. In this approach, the critical region of interaction (the ligand and the immediate amino acid residues) is treated with high-level QM, while the rest of the protein is modeled using more computationally efficient MM force fields.

Molecular docking is a prominent computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method helps in identifying potential binding modes and estimating the strength of the interaction, often expressed as a binding affinity or scoring function. The oxazole (B20620) ring, present in the subject compound, is a five-membered heterocycle that can participate in various non-covalent interactions, making it a significant scaffold in medicinal chemistry.

Conformational Analysis of this compound in Solution and Bound States

In solution, the molecule will exist as an ensemble of conformations, with the relative populations of each conformer determined by their free energies. The preferred conformation in solution may not be the same as the conformation adopted when bound to a protein. The protein's binding site can stabilize a higher-energy conformation of the ligand, a phenomenon known as "conformational selection" or "induced fit."

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of the ligand in both its free and bound states. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution.

Elucidation of Specific Hydrogen Bonding and Hydrophobic Interactions Governing Molecular Recognition

The binding of this compound to a protein target is mediated by a combination of specific non-covalent interactions.

Hydrogen Bonding: The molecule possesses several potential hydrogen bond donors and acceptors. The amino group (-NH2) on the oxazole ring is a strong hydrogen bond donor. The oxygen and nitrogen atoms within the oxazole ring, as well as the two oxygen atoms of the methylsulfonyl group, can act as hydrogen bond acceptors. These groups can form specific hydrogen bonds with complementary amino acid residues in the protein's binding site, contributing significantly to binding affinity and specificity.

Hydrophobic Interactions: The phenyl ring of the molecule is a significant hydrophobic moiety. This region can engage in favorable hydrophobic interactions with nonpolar amino acid side chains (e.g., leucine, isoleucine, valine, phenylalanine) within the protein's binding pocket. These interactions are primarily driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the protein upon binding.

The interplay of these hydrogen bonding and hydrophobic interactions defines the molecular recognition of the compound by its target.

Computational Chemistry and in Silico Modeling of 5 3 Methylsulfonyl Phenyl Oxazol 2 Amine Systems

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic properties of a molecule. irjweb.comscispace.com For 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine, these calculations elucidate its structural geometry, electron distribution, and chemical reactivity.

DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, can be used to determine the optimized molecular structure in its ground state. irjweb.comajchem-a.com Key outputs from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular reactivity and stability; a smaller gap generally suggests higher reactivity. irjweb.comyoutube.com For similar oxadiazole derivatives, calculated HOMO-LUMO gaps have been reported in the range of 4.4 to 4.9 eV, indicating good kinetic stability. irjweb.comajchem-a.com

Further analysis of the molecular electrostatic potential (MEP) map reveals the regions of positive and negative charge on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For oxazole-containing compounds, the nitrogen atom of the oxazole (B20620) ring is often identified as a potential binding site for electrophilic interactions. ajchem-a.com Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, global hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity profile. irjweb.com

Table 1: Representative Electronic Properties of Oxazole Derivatives from DFT Calculations

| Parameter | Representative Value | Significance |

|---|---|---|

| EHOMO | -6.57 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.09 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.48 eV | Indicator of chemical reactivity and kinetic stability. ajchem-a.com |

| Dipole Moment | ~3.5 D | Measures the polarity of the molecule, influencing solubility and binding interactions. scispace.com |

Note: Data are representative values from studies on similar phenyl-oxadiazole structures and are for illustrative purposes. scispace.comajchem-a.com

Molecular Docking and Scoring Function Development for Oxazole Ligands

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg For this compound, this method is crucial for identifying potential biological targets, such as protein kinases, and for understanding the specific interactions that stabilize the ligand-protein complex. acs.org

The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. researcher.life Docking studies on various oxazole and oxadiazole derivatives have shown that these scaffolds can form key interactions, such as hydrogen bonds with hinge region residues like Val135 in GSK3β, which are critical for inhibitory activity. nih.gov The sulfonyl group and the amine group on the this compound scaffold are predicted to be key pharmacophoric features, capable of forming hydrogen bonds and other electrostatic interactions within a target's active site. nih.gov

The development and refinement of scoring functions are critical for the accuracy of docking predictions. For oxazole-based ligands, consensus scoring, which combines the results from multiple scoring functions, can often improve the reliability of predicting binding affinities and identifying active compounds from a large library. researcher.life Docking studies of oxazole derivatives against targets like cyclooxygenase (COX) enzymes have reported strong binding energies, with scores ranging from -9.0 to -10.3 kcal/mol, suggesting potent inhibitory potential. ekb.eg

Table 2: Example Molecular Docking Results for Heterocyclic Inhibitors Against a Kinase Target

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Oxadiazole Derivative | EGFR | -12.9 | Cys797, Leu718, Met793 |

| Oxadiazole Derivative | HER2 | -13.6 | Cys805, Leu726, Thr862 |

| Oxadiazole Derivative | cMet | -12.6 | Tyr1159, Met1160, Asp1228 |

| This compound (Hypothetical) | Kinase X | -8.5 to -11.5 | Hinge Region, Catalytic Lysine, DFG Motif |

Note: Data for oxadiazole derivatives are from a study on N-Mannich bases of 1,3,4-oxadiazole. nih.gov The data for the subject compound is hypothetical and illustrative of expected outcomes.

Molecular Dynamics Simulations to Explore this compound – Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein. mdpi.commdpi.com An MD simulation of a this compound–target complex, typically run for hundreds of nanoseconds, can confirm the stability of the docked pose and reveal crucial dynamic interactions. mdpi.com

The RMSF plot highlights the flexibility of individual amino acid residues. Regions of the protein that interact with the ligand are often expected to show reduced fluctuations, indicating a stabilizing effect upon binding. nih.gov Furthermore, MD simulations allow for a detailed analysis of specific interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges, and their persistence over the simulation time. This provides a deeper understanding of the binding mechanism that stabilizes the complex. frontiersin.org

Free Energy Perturbation and MM/GBSA Approaches for Binding Affinity Predictions

Accurately predicting the binding affinity (ΔGbind) is a primary goal of computational drug design. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) provide more rigorous estimations of binding free energy than standard docking scores. nih.govnih.gov

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govresearchgate.net It is a popular end-point method where energies of the complex, receptor, and ligand are calculated from snapshots of an MD simulation. nih.gov The total binding free energy includes contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. researchgate.net For various ligand-protein systems, MM/GBSA has successfully ranked compounds and provided binding energy predictions that correlate well with experimental data. ekb.egnih.gov

Free Energy Perturbation (FEP) is a more computationally intensive but often more accurate alchemical free energy method. nih.gov FEP calculates the relative binding free energy between two similar ligands by simulating a non-physical "perturbation" of one molecule into the other. This method is particularly powerful for guiding lead optimization, as it can accurately predict the affinity changes resulting from small chemical modifications to a scaffold like this compound. nih.govresearchgate.net Studies have shown that FEP can achieve prediction accuracy with mean absolute deviations of less than 2 kcal/mol from experimental values. nih.govnih.gov

Table 3: Comparison of Binding Free Energy Calculation Methods

| Method | Approach | Computational Cost | Typical Application |

|---|---|---|---|

| Docking Score | Empirical/Knowledge-based scoring of a static pose. | Low | Virtual screening of large libraries. |

| MM/GBSA | End-point calculation on MD snapshots, combining MM energy and continuum solvation. nih.gov | Medium | Re-ranking docked poses, estimating absolute binding energy. nih.gov |

| Free Energy Perturbation (FEP) | Alchemical transformation to calculate relative binding free energy. nih.gov | High | Lead optimization, predicting effects of small structural modifications. nih.gov |

De Novo Design Strategies for Novel Oxazole-Based Ligands based on the this compound Scaffold

The this compound structure serves as a valuable scaffold for de novo drug design. researchgate.net This approach involves computationally building new molecules, often fragment by fragment, within the constraints of a target's binding pocket. The existing scaffold provides a well-characterized starting point, or anchor, ensuring that key interactions are maintained while novel functionalities are explored to improve properties like potency, selectivity, or pharmacokinetics. mdpi.com

Strategies can involve scaffold hopping, where the oxazole core is replaced by another bioisosteric heterocycle, or fragment-based growth, where new chemical groups are added to the scaffold. nih.govsemanticscholar.org For instance, computational tools can suggest modifications to the phenyl ring or the amine group to exploit unoccupied pockets in the target's active site. These computationally designed analogs can then be synthesized and tested. This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the discovery of new and improved therapeutic agents based on the promising oxazole core. researchgate.netsemanticscholar.org

Chemical Biology and Mechanistic Probe Development Utilizing 5 3 Methylsulfonyl Phenyl Oxazol 2 Amine

Strategies for Identifying Direct Molecular Targets of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine (e.g., Kinases, Enzymes, Receptors)

Identifying the direct molecular targets of a small molecule is a critical step in understanding its biological activity. For a compound like this compound, several established strategies can be employed. Given its structural similarity to known kinase inhibitors, protein kinases are a highly probable target class.

Chemical Proteomics: This powerful technique aims to identify drug-protein interactions on a proteome-wide scale. One common approach is affinity-based protein profiling. This would involve synthesizing a derivative of this compound that is appended with a tag (e.g., biotin (B1667282) or a clickable alkyne group). This "bait" molecule is then incubated with a cell lysate or live cells. The bait, along with its bound protein targets, is then captured (e.g., on avidin (B1170675) beads if biotinylated), isolated, and the bound proteins are identified using mass spectrometry. nih.gov This method provides a global and unbiased view of the compound's potential interactome.

Kinase Profiling: A more targeted approach involves screening the compound against a large panel of purified protein kinases. These screens typically measure the ability of the compound to inhibit the enzymatic activity of each kinase. The results generate a selectivity profile, highlighting which kinases are most potently inhibited. For instance, a study on the related compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine identified it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). mdpi.comnih.gov This suggests that this compound could also target kinases involved in cancer signaling.

Computational Approaches: In silico methods, such as molecular docking, can predict the binding of this compound to the three-dimensional structures of known protein targets. By modeling the compound in the active sites of various kinases or enzymes, researchers can estimate its binding affinity and predict potential interactions, which can then be validated experimentally.

Below is a table of potential kinase targets that could be investigated for this compound, based on the activity of structurally similar compounds.

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Tyrosine Kinases | FLT3, VEGFR2, PDGFRα | The oxazol-2-amine scaffold is present in known inhibitors of these kinases. mdpi.comnih.gov |

| Serine/Threonine Kinases | p38 MAPK, CDK2 | The general structure is amenable to binding in the ATP pocket of these kinases. |

| Lipid Kinases | PI3K | Some kinase inhibitors show cross-reactivity with this family. |

Mechanistic Interrogations of Cellular Pathways Influenced by this compound at the Molecular Level

Once a direct molecular target is identified, the next step is to understand how the compound's interaction with that target affects broader cellular pathways. Assuming this compound inhibits a protein kinase, its effects would propagate through signaling cascades.

Phosphoproteomics: A global and unbiased method to assess changes in cellular signaling is mass spectrometry-based phosphoproteomics. Cells treated with the compound can be compared to untreated cells to identify thousands of phosphorylation sites that are either increased or decreased in abundance. This provides a snapshot of the signaling pathways that are modulated by the compound.

Pathway-Specific Analysis: A more focused approach involves examining key nodes in a suspected signaling pathway using techniques like Western blotting. For example, if this compound were found to inhibit FLT3, researchers would examine the phosphorylation status of FLT3 itself and its downstream effectors, such as STAT5, AKT, and ERK. mdpi.com Inhibition of FLT3 would be expected to decrease the phosphorylation of these downstream proteins, leading to the suppression of pro-survival and proliferative signals. nih.gov

Gene Expression Analysis: The modulation of signaling pathways often leads to changes in gene expression. Techniques like RNA-sequencing or qPCR arrays can be used to determine how treatment with this compound alters the cellular transcriptome. For instance, FLT3 inhibitors have been shown to downregulate DNA repair genes, which can be exploited for combination therapies. nih.gov

The hypothetical cellular effects following target inhibition are outlined in the table below.

| Target | Signaling Pathway | Downstream Molecular Event | Cellular Outcome |

| FLT3 Kinase | FLT3/STAT5 | Decreased p-STAT5 | Inhibition of proliferation |

| VEGFR2 | VEGF Signaling | Decreased p-ERK | Inhibition of angiogenesis |

| p38 MAPK | MAPK Cascade | Decreased p-ATF-2 | Modulation of inflammatory response |

Design and Application of Affinity Probes Derived from the this compound Scaffold

To definitively identify the molecular targets of this compound in a biological system, affinity probes are invaluable tools. The design of such a probe starts with the core structure of the parent compound. A linker is typically attached to a position on the molecule that is not critical for its binding to its target. At the end of this linker, a reporter or handle is attached.

Probe Design:

Core Scaffold: this compound.

Linker Attachment Point: The amine group or a non-critical position on the phenyl ring could be explored for linker attachment. Structure-activity relationship (SAR) studies would be needed to determine the optimal position.

Reporter/Handle:

Biotin: For affinity purification (pull-down) of target proteins.

Alkyne or Azide: For "click chemistry" ligation to a reporter tag after target engagement in cells or lysates.

Photo-affinity Label: A group like a benzophenone (B1666685) or diazirine that, upon UV irradiation, forms a covalent bond with the target protein, allowing for more robust identification.

Application: An alkyne-derivatized probe of this compound could be incubated with live cells. After cell lysis, an azide-biotin tag would be "clicked" onto the probe-bound proteins. These protein complexes would then be enriched on avidin beads, digested, and identified by mass spectrometry, revealing the direct and indirect interactors of the parent compound in a cellular context.

High-Throughput Screening Methodologies for Identifying Modulators of this compound Interactions

High-throughput screening (HTS) can be utilized to discover other small molecules that modulate the interaction between this compound and its target(s). nih.gov This is useful for finding compounds with different properties or for better understanding the binding site.

Biochemical Assays: If the target is an enzyme like a kinase, a biochemical HTS assay can be developed. For example, a fluorescence polarization (FP) assay could be designed where a fluorescently labeled ligand binds to the kinase. nih.gov In the presence of a compound that binds to the same site as this compound, the fluorescent ligand would be displaced, leading to a change in the FP signal. This format is amenable to screening tens of thousands of compounds in a short period. scilit.com

Cell-Based Assays: A cell-based HTS could involve a reporter gene assay. For instance, if the compound inhibits a transcription factor pathway, cells could be engineered with a luciferase reporter driven by a promoter that is responsive to that pathway. The screen would then identify compounds that either enhance or suppress the luciferase signal, indicating modulation of the pathway.

| HTS Method | Principle | Application |

| Fluorescence Polarization (FP) | Measures the displacement of a fluorescent ligand from its target protein. | Screening for competitive binders at the target's active site. |

| FRET/BRET | Measures proximity between two tagged proteins or a protein and a ligand. | Screening for inhibitors of protein-protein interactions induced by the target. |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway via a reporter protein (e.g., luciferase). | Screening for functional modulators of the cellular pathway affected by the compound. |

Phenotypic Screening Approaches Guided by this compound Structural Motifs

Phenotypic screening involves testing compounds in cell-based or whole-organism models of a disease to identify molecules that produce a desired phenotypic change, without a priori knowledge of the molecular target. nih.gov The structural motifs of this compound can guide the design of compound libraries for such screens.

Library Design: A focused library of compounds could be synthesized, all containing the 5-phenyloxazol-2-amine core but with variations at different positions. For example, the substitution pattern on the phenyl ring or the nature of the group on the amine could be altered. This library would explore the chemical space around the parent compound.

Screening Assays: This focused library could then be screened in various phenotypic assays. For example:

Cancer Cell Proliferation: The library could be tested against a panel of cancer cell lines to identify structural analogs with potent anti-proliferative activity.

Neuronal Protection: In models of neurodegenerative disease, the library could be screened for compounds that protect neurons from a toxic insult. nih.gov

Anti-inflammatory Activity: In cell models of inflammation, the library could be screened for compounds that reduce the production of inflammatory cytokines.

The advantage of this approach is that it can uncover novel biological activities for the scaffold that might not have been predicted based on its known or presumed targets. enamine.net The "hits" from a phenotypic screen can then be subjected to the target identification strategies outlined in section 5.1 to elucidate their mechanism of action.

Structure Based Design and Lead Optimization Methodologies for 5 3 Methylsulfonyl Phenyl Oxazol 2 Amine Derivatives

Rational Design of Conformationally Constrained Analogs of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine

The rational design of conformationally constrained analogs is a powerful strategy to enhance the binding affinity and selectivity of a ligand by reducing the entropic penalty upon binding to its target. For flexible molecules like this compound, which possesses rotational freedom around the bonds connecting the phenyl and oxazole (B20620) rings, locking the bioactive conformation can lead to a significant improvement in potency.

While specific examples of conformationally constrained analogs of this compound are not extensively documented in publicly available literature, the principles of this approach are well-established in the design of kinase inhibitors. Strategies to introduce conformational rigidity can include:

Bridging: Introducing an atomic bridge between the phenyl and oxazole rings or between the phenyl ring and the amine moiety can restrict rotation. For instance, creating a fused ring system can lock the dihedral angle between the aromatic systems into a conformation that is optimal for binding to the target kinase.

Introduction of Bulky Groups: Placing sterically demanding substituents at positions that favor a specific rotamer can also effectively constrain the molecule's conformation.

Incorporation into Macrocycles: Incorporating the scaffold into a macrocyclic structure is another effective method to reduce conformational flexibility.

The design of such analogs is heavily reliant on structural information from X-ray crystallography or NMR studies of the parent compound bound to its target. Molecular modeling techniques can then be employed to predict the optimal bridging strategies or substituent placements to achieve the desired rigidification. A hypothetical example of a conformationally constrained analog is presented in the table below.

| Compound | Modification | Rationale | Predicted Outcome |

| Bridged Oxazole-Phenyl Analog | Ethylene bridge between the oxazole and phenyl rings | To lock the dihedral angle into the bioactive conformation. | Increased potency and selectivity due to reduced entropic penalty upon binding. |

| Substituted Phenyl Analog | Introduction of a tert-butyl group ortho to the oxazole linkage | To sterically hinder free rotation around the phenyl-oxazole bond. | Favoring a specific rotamer that may have higher affinity for the target. |

Bioisosteric Replacements of the Sulfonylphenyl and Amine Moieties within the Oxazole Framework

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in lead optimization to improve physicochemical properties, metabolic stability, and potency. For this compound, both the methylsulfonylphenyl and the 2-amino moieties are key interaction points with the target kinase and are prime candidates for bioisosteric replacement.

Sulfonylphenyl Moiety: The methylsulfonyl group is a key hydrogen bond acceptor. However, it can sometimes be associated with poor solubility or metabolic liabilities. Potential bioisosteric replacements that can maintain or improve upon the desired interactions include:

Sulfoximines: These are structurally similar to sulfones but offer a different vector for substitution and can modulate electronic properties.

Amides and Reverse Amides: These groups can also act as hydrogen bond acceptors and donors.

Heterocyclic Rings: Electron-rich heterocycles such as pyrazoles or triazoles can mimic the electronic and steric properties of the phenyl ring and provide additional points for interaction. mdpi.com

2-Amine Moiety: The 2-amino group on the oxazole ring is a crucial hydrogen bond donor. Its replacement can be explored to fine-tune binding interactions and physicochemical properties.

Amide Linkages: Acylation of the amine can introduce additional interaction points and modulate solubility.

Substituted Amines: Alkylation or arylation of the amine can explore additional binding pockets.

Alternative Heterocycles: Replacing the 2-aminooxazole with other five-membered heterocycles like thiazole (B1198619) or imidazole (B134444) can alter the electronic distribution and hydrogen bonding capacity of the scaffold.

The following table summarizes some potential bioisosteric replacements and their rationale.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Methylsulfonyl | Sulfoximine | Maintain hydrogen bonding, improve metabolic stability. | Improved pharmacokinetic profile. |

| Phenyl | Pyridine | Introduce a hydrogen bond acceptor, alter solubility. | Enhanced potency and solubility. |

| 2-Amino | N-Methylamino | Modulate hydrogen bond donor strength, alter lipophilicity. | Fine-tuning of binding affinity. |

| 2-Aminooxazole | 2-Aminothiazole | Alter electronic properties and hydrogen bonding potential. | Potential for improved potency and altered selectivity profile. |

Fragment-Based Drug Discovery (FBDD) Concepts Applied to the Oxazole Core

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to the target protein with low affinity. These initial hits are then grown or linked to generate more potent molecules. The this compound scaffold can be deconstructed into key fragments that can be used in an FBDD campaign.

The core fragments could be:

The 2-aminooxazole fragment: This fragment can be screened to identify its optimal interactions within the ATP-binding site of a target kinase.

The 3-(methylsulfonyl)phenyl fragment: This fragment can be screened to map out the interactions in the solvent-exposed region of the kinase.

Once initial fragment hits are identified and their binding modes are determined by biophysical techniques such as X-ray crystallography, they can be optimized through two main strategies:

Fragment Growing: A validated fragment hit is extended by adding chemical functionalities to pick up additional interactions with the protein, thereby increasing its affinity.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, more potent molecule.

A hypothetical FBDD approach for the oxazole core is outlined below.

| Step | Action | Technique | Expected Outcome |

| 1 | Screen a library of fragments containing the 2-aminooxazole core. | X-ray crystallography, NMR spectroscopy | Identification of low-affinity binders to the target kinase. |

| 2 | Screen a library of substituted phenyl fragments. | Surface Plasmon Resonance (SPR) | Identification of fragments that bind to the solvent-exposed region. |

| 3 | Link the 2-aminooxazole hit with an optimized phenyl fragment. | Synthetic chemistry | Generation of a novel, potent inhibitor. |

| 4 | Grow the initial 2-aminooxazole hit by adding substituents. | Structure-guided design | Optimization of the fragment to improve affinity and selectivity. |

Design of Covalent Modulators from the this compound Scaffold

Covalent inhibitors form a stable bond with their target protein, leading to prolonged duration of action and potentially increased potency. The this compound scaffold can be adapted for the design of covalent modulators by incorporating a reactive "warhead" that can form a covalent bond with a nucleophilic residue, typically a cysteine, in the target protein's active site.

The design of a covalent modulator from this scaffold would involve:

Identifying a Targetable Residue: Structural analysis of the target kinase is necessary to identify a non-catalytic cysteine or other nucleophilic residue in proximity to the binding site of the parent compound.

Incorporating an Electrophilic Warhead: A weakly electrophilic group is typically appended to the scaffold at a position that allows it to be presented to the target nucleophile. Common warheads include acrylamides, vinyl sulfonamides, and cyanamides.

Optimizing Reactivity: The reactivity of the warhead needs to be carefully tuned to ensure selective reaction with the target protein while minimizing off-target reactivity.

The table below provides examples of how the this compound scaffold could be modified to create covalent inhibitors.

| Scaffold Position for Modification | Electrophilic Warhead | Target Residue | Rationale |

| Para-position of the phenyl ring | Acrylamide | Cysteine | To form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. |

| Amine moiety of the oxazole | Chloroacetamide | Cysteine | To position the reactive group for nucleophilic attack by a cysteine in the ATP-binding site. |

Multi-Objective Optimization Techniques for Enhancing Desired Molecular Properties of Oxazole Derivatives

Drug discovery is a multi-objective optimization (MPO) problem where several properties, such as potency, selectivity, solubility, metabolic stability, and permeability, must be simultaneously optimized. Computational MPO techniques can be applied to the this compound scaffold to guide the design of derivatives with a balanced profile of desired properties.

The MPO process for oxazole derivatives would typically involve:

Defining the Optimization Objectives: Identifying the key properties to be improved (e.g., p38α inhibitory activity, selectivity over other kinases, aqueous solubility).

Developing Predictive Models: Using quantitative structure-activity relationship (QSAR) models to predict the properties of virtual compounds.

Generating and Evaluating Virtual Libraries: Creating virtual libraries of derivatives of the lead compound and using the predictive models to score them based on the defined objectives.

An example of a multi-objective optimization matrix for an oxazole derivative is shown below.

| Compound | p38α IC50 (nM) | Selectivity vs. JNK1 | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM) | Overall Desirability Score |

| Lead Compound | 50 | 10-fold | 5 | 30 min | 0.6 |

| Optimized Analog 1 | 10 | 50-fold | 20 | 60 min | 0.9 |

| Optimized Analog 2 | 25 | 20-fold | 50 | 45 min | 0.8 |

Emerging Research Directions and Future Perspectives for 5 3 Methylsulfonyl Phenyl Oxazol 2 Amine Analogs

Integration of Artificial Intelligence and Machine Learning in Oxazole (B20620) Ligand Designnih.gov

Machine learning algorithms also play a crucial role in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with drug-like characteristics early in the discovery pipeline. researchgate.netgithub.com This predictive power minimizes the risk of late-stage failures and reduces the time and cost associated with synthesizing and testing suboptimal compounds. nih.gov

Below is a table summarizing key AI and ML methodologies and their applications in the design of oxazole ligands.

| Methodology | Description | Application in Oxazole Ligand Design |

| Generative Adversarial Networks (GANs) | Consists of two neural networks, a generator and a discriminator, that compete to create novel, realistic data. | Generation of novel oxazole scaffolds with predicted high-affinity binding to specific targets. |

| Recurrent Neural Networks (RNNs) | A type of neural network well-suited for sequential data, such as the SMILES representation of molecules. | Designing new oxazole derivatives by learning from the structures of known active compounds. |

| Deep Reinforcement Learning | An ML technique where an agent learns to make a sequence of decisions to maximize a cumulative reward. | Optimizing oxazole structures for multiple properties simultaneously (e.g., potency, selectivity, and low toxicity). nih.gov |

| Predictive ADMET Modeling | Uses ML algorithms to predict the pharmacokinetic and toxicity profiles of chemical compounds. | Early-stage filtering of designed oxazole analogs to prioritize those with favorable drug-like properties. researchgate.netgithub.com |

Development of Novel Analytical Methodologies for Studying Ligand-Target Interactions of 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine

A deep understanding of the interactions between a ligand and its biological target is fundamental for rational drug design. The development of novel and highly sensitive analytical methodologies is providing unprecedented insights into the binding kinetics and thermodynamics of compounds like this compound.

Surface Plasmon Resonance (SPR) has become a cornerstone technique for the real-time, label-free analysis of molecular interactions. nih.govpharmafeatures.com SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized target protein. pharmafeatures.com This allows for the precise determination of key kinetic parameters such as the association rate (kₐ) and dissociation rate (kₑ), from which the binding affinity (K₋) can be calculated. nih.gov Advances in SPR technology, including the development of high-throughput systems and methods for studying membrane-bound proteins, have expanded its application in screening oxazole-based compound libraries. nih.govelsevierpure.com

Other powerful biophysical techniques are also employed to validate and complement SPR data. These methods provide a comprehensive picture of the ligand-target binding event.

The following table compares several key analytical methodologies.

| Technique | Principle | Key Parameters Measured | Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. pharmafeatures.com | Association rate (kₐ), Dissociation rate (kₑ), Binding Affinity (K₋). nih.gov | Real-time, label-free, provides kinetic data. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a target protein in solution. | Binding Affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Provides a complete thermodynamic profile of the interaction. pharmafeatures.com |

| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility, which can change upon complex formation. researchgate.net | Binding constants. researchgate.net | High resolution, low sample consumption. researchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify the bound complex. | Binding stoichiometry, identification of binding partners. | High sensitivity and specificity. researchgate.net |

Exploration of Polypharmacology and Off-Target Interactions of this compound Derivativesnih.govacs.orgresearcher.life

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a double-edged sword in drug discovery. nih.gov While it can lead to enhanced therapeutic efficacy, it can also be the source of unwanted side effects through off-target interactions. The oxazole scaffold is known for its versatility, and its derivatives can interact with a wide range of enzymes and receptors, making the study of their polypharmacology essential. nih.govnih.gov

Derivatives of this compound have been investigated as inhibitors of various protein kinases. nih.gov Kinases share structural similarities in their ATP-binding pockets, which can lead to cross-reactivity. For example, a study on oxazol-2-amine derivatives identified potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.comnih.gov However, these compounds could potentially inhibit other kinases, which would need to be systematically evaluated through kinome-wide screening panels. Understanding these off-target interactions is crucial for predicting potential toxicities and for identifying opportunities for drug repurposing.

Computational approaches, such as molecular docking, can be used to predict the binding of oxazole derivatives against a panel of known protein structures, providing an initial assessment of potential off-target interactions. researcher.lifeekb.eg These in silico predictions must then be validated through experimental assays.

| Concept | Description | Relevance to Oxazole Derivatives |

| Polypharmacology | A single drug binding to multiple targets. nih.gov | Can lead to synergistic therapeutic effects or be exploited for multi-target drug design. Oxazole derivatives are known to inhibit various targets like kinases, microtubules, and DNA topoisomerases. nih.gov |

| On-Target Effects | The desired therapeutic effect resulting from the drug binding to its intended target. | Inhibition of a specific disease-driving protein (e.g., FLT3 kinase by an oxazol-2-amine analog). nih.gov |

| Off-Target Effects | Unintended effects caused by the drug binding to targets other than the primary one. | Can cause adverse side effects but may also reveal new therapeutic applications for the compound. |

| Kinome Screening | A high-throughput screening method to test the selectivity of a kinase inhibitor against a large panel of kinases. | Essential for characterizing the selectivity profile of any new oxazole-based kinase inhibitor. |

New Therapeutic Modalities Exploiting the Oxazole Scaffold (e.g., PROTACs, ADCs)acs.orgnih.gov

The versatility of the oxazole scaffold makes it an attractive component for incorporation into novel therapeutic modalities that go beyond traditional small-molecule inhibitors. nih.govnih.gov Two such modalities are Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. astrazeneca.com They consist of two active domains connected by a linker: one domain binds to the target protein, and the other recruits an E3 ubiquitin ligase. astrazeneca.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. astrazeneca.com The oxazole moiety can be engineered as the warhead that binds to the target protein of interest. Because PROTACs act catalytically to induce degradation, they can be effective at very low concentrations and can target proteins previously considered "undruggable." astrazeneca.com

ADCs are a class of targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic potential of a small-molecule payload. acs.org The antibody directs the ADC to cancer cells expressing a specific surface antigen, where the cytotoxic payload is then released. The oxazole scaffold can be incorporated into the cytotoxic payload or the linker technology that connects the payload to the antibody. acs.org Novel linker designs are being developed to improve the stability of ADCs in circulation and ensure efficient payload release only within the target tumor cells. acs.org

| Modality | Mechanism of Action | Role of the Oxazole Scaffold |

| PROTACs | A bifunctional molecule brings a target protein and an E3 ligase into proximity, leading to the target's degradation. astrazeneca.com | Can serve as the "warhead" that selectively binds to the target protein to be degraded. |

| ADCs | An antibody delivers a potent cytotoxic payload specifically to cancer cells. acs.org | Can be part of the cytotoxic payload or integrated into the chemical linker connecting the payload to the antibody. acs.org |

Challenges and Opportunities in Translating Oxazole Chemistry into Advanced Biological Tools and Chemical Probes

While the oxazole scaffold holds immense promise, its translation from promising chemistry into validated biological tools and chemical probes presents both challenges and opportunities. Chemical probes are highly potent and selective small molecules that are essential for interrogating the function of specific proteins in cells and organisms, thereby validating them as potential drug targets. nih.gov

One of the primary challenges is achieving high selectivity. nih.gov As discussed under polypharmacology, the inherent ability of oxazole derivatives to interact with multiple targets can complicate the interpretation of biological experiments. Developing a high-quality chemical probe requires rigorous testing to ensure it interacts specifically with the intended target at the concentrations used.

Another challenge lies in optimizing the physicochemical properties of the compounds. A good chemical probe must have sufficient solubility and cell permeability to reach its target in a cellular context. The synthesis of oxazole derivatives can be complex, and modifications aimed at improving potency or selectivity can sometimes negatively impact these drug-like properties. nih.govresearchgate.net

Despite these challenges, the opportunities are significant. The structural diversity achievable with oxazole chemistry allows for the fine-tuning of molecules to create highly potent and selective probes. nih.govchemistryviews.org These tools can be used to explore the biology of understudied proteins, potentially uncovering novel targets for therapeutic intervention. nih.gov Furthermore, the development of advanced synthetic methodologies continues to make the creation of complex oxazole derivatives more efficient. mdpi.comnih.gov The successful development of oxazole-based chemical probes will not only advance our understanding of fundamental biology but also lay the groundwork for the next generation of therapeutics based on this versatile scaffold.

Q & A

Q. What are the key steps in synthesizing 5-(3-(Methylsulfonyl)phenyl)oxazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of a precursor containing the oxazole core and a 3-(methylsulfonyl)phenyl substituent. Key steps include:

- Oxidation : Use oxidizing agents like hydrogen peroxide or potassium permanganate to introduce the sulfonyl group .

- Cyclization : Employ dehydrating agents (e.g., POCl₃) to form the oxazole ring from a carboxamide intermediate .

- Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Yield improvements may involve temperature control during cyclization (e.g., 0–5°C to suppress side reactions) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the oxazole ring protons (δ 6.5–7.5 ppm) and methylsulfonyl group (singlet at δ 3.1–3.3 ppm for CH₃) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1300–1150 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases (e.g., fluorescence-based assays) due to the oxazole scaffold’s affinity for ATP-binding pockets .

- Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on the methylsulfonyl group’s role in hydrogen bonding .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for oxazole derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR data with X-ray structures (if crystals are obtainable) to confirm stereoelectronic effects influencing chemical shifts .

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to identify discrepancies caused by solvation .

Q. What strategies mitigate metabolic instability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the NH₂ moiety to enhance plasma stability .

- CYP450 Metabolism Screening : Use liver microsome assays (human/rat) to identify major metabolites. Modify the methylsulfonyl group to block oxidative degradation .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for a target enzyme?

- Methodological Answer :

- Analog Synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) and oxazole position. Test against isoform-specific enzymes (e.g., PDE4B vs. PDE4D) .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) across cell lines be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.